methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
This compound belongs to the 1,2-benzothiazine 1,1-dioxide family, characterized by a bicyclic core comprising a benzene ring fused to a thiazine ring with two sulfonyl oxygen atoms. The structural uniqueness of this derivative arises from its substituents: a 4-phenyl group at position 4 of the benzothiazine ring and a 2-(2,4-dimethoxyphenyl)amino-2-oxoethyl side chain at position 2.
Synthesis of such derivatives typically involves sulfonylation of anthranilic acid derivatives followed by cyclization. However, introducing substituents post-cyclization is challenging due to competing reaction centers, often leading to mixtures of isomers . The target compound’s synthesis likely employs pre-functionalized anthranilic acid precursors to ensure regioselectivity and purity, as described in analogous protocols .
Properties
IUPAC Name |
methyl 2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O7S/c1-33-18-13-14-20(21(15-18)34-2)27-23(29)16-28-25(26(30)35-3)24(17-9-5-4-6-10-17)19-11-7-8-12-22(19)36(28,31)32/h4-15H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYBJDSHHHVHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-kinase delta (PI3Kδ) . PI3Kδ is a lipid kinase that plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Mode of Action
This compound acts as an inhibitor of PI3Kδ . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibits the activation of downstream signaling pathways that are critical for the survival and proliferation of certain types of cells.
Biochemical Pathways
The inhibition of PI3Kδ affects several downstream pathways, including the Akt/mTOR pathway . This pathway is involved in cell cycle progression and growth. By inhibiting PI3Kδ, this compound can halt the proliferation of cells, making it potentially useful in the treatment of diseases characterized by excessive cell growth.
Pharmacokinetics
Similar compounds have been found to have good metabolic stability and excellent cell permeability, suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
The inhibition of PI3Kδ by this compound leads to a decrease in cell proliferation. In particular, it has been found to significantly inhibit the proliferation of human B-cell SU-DHL-6 with GI50 values of 2.13 and 2.50 μM.
Biological Activity
Methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a complex organic compound belonging to the class of benzo[e][1,2]thiazines. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 508.55 g/mol. The structural characteristics include a thiazine ring that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O7S |
| Molecular Weight | 508.55 g/mol |
| IUPAC Name | Methyl 2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
| CAS Number | 959525-82-7 |
Antitumor Activity
Research indicates that compounds containing thiazine structures often exhibit significant antitumor properties. A study highlighted that derivatives of thiazine showed cytotoxic effects against various cancer cell lines. For example, compounds similar to methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine demonstrated IC50 values below 5 µg/mL against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
Anticonvulsant Activity
The thiazine moiety is also associated with anticonvulsant properties. A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring enhance anticonvulsant efficacy. Compounds structurally related to the target compound have shown effectiveness in reducing seizure activity in animal models .
Acetylcholinesterase Inhibition
Another significant biological activity of this compound is its potential as an acetylcholinesterase inhibitor. This property is particularly relevant for therapeutic strategies targeting Alzheimer's disease. Compounds with similar thiazine structures have been shown to inhibit acetylcholinesterase with IC50 values in the low micromolar range, suggesting potential for cognitive enhancement .
Study on Antitumor Effects
In a recent study published in MDPI, a series of thiazole-bearing compounds were synthesized and evaluated for their antiproliferative activity. The study found that specific substitutions on the thiazole ring significantly increased cytotoxicity against cancer cell lines . The incorporation of electron-donating groups like methoxy at certain positions was crucial for enhancing activity.
Acetylcholinesterase Inhibition Study
Another study focused on compounds similar to methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine found that these compounds exhibited potent acetylcholinesterase inhibition. The most effective compound showed an IC50 value of 2.7 µM, highlighting the therapeutic potential for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their distinguishing features are summarized below:
Crystallographic and Conformational Analysis
Thiazine Ring Geometry :
- The target compound’s thiazine ring is expected to adopt a sofa conformation (as in ), with the sulfonyl group and C3 carboxylate contributing to planarity.
- Substituents at position 2 (e.g., allyl, methyl, aryl) significantly influence ring puckering. For example, allyl groups induce a half-chair conformation due to steric strain , while methyl groups favor a sofa conformation .
Hydrogen Bonding and Packing :
- The 2-(2,4-dimethoxyphenyl)amide group in the target compound may engage in intramolecular H-bonding (O–H···O or N–H···O), analogous to the six-membered H-bond ring observed in .
- Intermolecular interactions (e.g., π-π stacking of the 4-phenyl group) could enhance thermal stability, similar to ethoxy-substituted derivatives .
Electronic and Reactivity Trends
- Methoxy groups on the 2,4-dimethoxyphenylamide moiety enhance electron density, favoring interactions with biological targets (e.g., COX-2’s hydrophobic pocket).
Synthetic Challenges :
- Compared to simpler analogues (e.g., ), the target compound’s synthesis may require rigorous purification to isolate the desired regioisomer, given the competing reactivity of multiple substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
